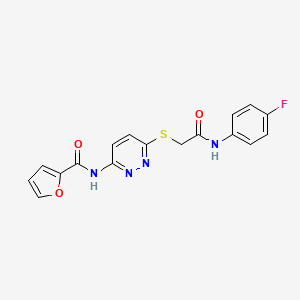

![molecular formula C15H27N3O3 B2511864 Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2060063-02-5](/img/structure/B2511864.png)

Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

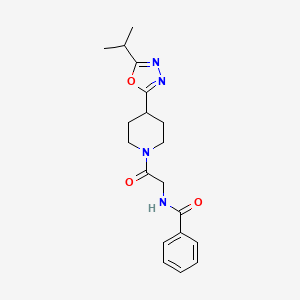

Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the following IUPAC name: tert-butyl (1R,5S)-3-(3,3-dimethylureido)-8-azabicyclo[3.2.1]octane-8-carboxylate . Its molecular weight is approximately 297.4 g/mol . This compound belongs to the class of bicyclic azabicyclo compounds and exhibits interesting properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, although not an exact match, is relevant due to its structural similarity and synthesis process. It was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. Characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, its crystal structure was determined by single crystal X-ray diffraction, revealing a monoclinic space group and a 1:1 ratio of two diastereomers in the crystal (Moriguchi et al., 2014).

Asymmetric Synthesis

The asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination of related scaffolds highlights the utility of such compounds in creating complex molecular architectures. This process involved the concomitant loss of protective groups to yield the 8-azabicyclo[3.2.1]octane scaffolds, demonstrating the compound's potential as a precursor in synthetic organic chemistry (Brock et al., 2012).

Molecular Structure of Chiral Derivatives

The chiral derivative (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized without using chiral catalysts or enzymes, showcasing a method for producing chiral compounds. The structural determination via single crystal X-ray diffraction analysis confirmed its bicyclo[2.2.2]octane structure, highlighting the compound's relevance in the study of chiral molecules (Moriguchi et al., 2014).

Chemistry of 8-Azabicyclo[3.2.1]octanes

The chemistry of 8-azabicyclo[3.2.1]octanes, related to the target compound, involves various reactions including mesylation, elimination, reduction, and Grob fragmentation. These reactions demonstrate the compound's versatility in synthetic chemistry, enabling the creation of diverse molecular structures (Baylis & Thomas, 2007).

Conformationally Rigid Analogues

The synthesis of conformationally rigid analogues of 2-amino-adipic acid containing an 8-azabicyclo[3.2.1]octane skeleton further illustrates the potential of these compounds in creating biologically relevant molecules. Such analogues are valuable for structure-activity studies in drug discovery, highlighting the scientific research applications of these bicyclic structures (Kubyshkin et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-(dimethylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-11-6-7-12(18)9-10(8-11)16-13(19)17(4)5/h10-12H,6-9H2,1-5H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMCZPRRVJJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511787.png)

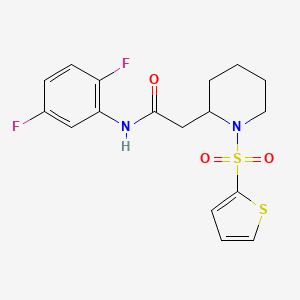

![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2511788.png)

![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)

![N-[4-amino-2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-2-fluorobenzamide](/img/structure/B2511791.png)

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2511796.png)

![1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)

![N-[(4-methylphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2511799.png)

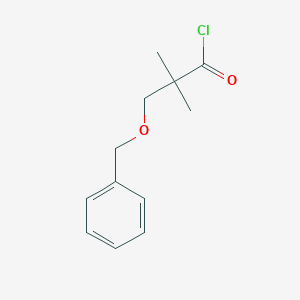

![3-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2511802.png)

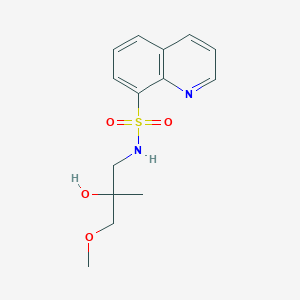

![6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2511803.png)